molecular formula C7H15Cl2N3 B6222174 methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 2758000-33-6

methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

Cat. No. B6222174
CAS RN: 2758000-33-6
M. Wt: 212.1
InChI Key:
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Description

Methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, also known as Methylpyrazole Ethylamine (MPE), is an organic compound that has been studied extensively for its potential applications in biochemistry, physiology, and pharmacology. MPE is a small, water-soluble molecule that has a molecular weight of approximately 97.0 g/mol. MPE is a protonated amine and is classified as a tertiary amine. The compound has a pK a of 8.2, indicating that it is a weak base. MPE is an important intermediate in the synthesis of several pharmaceuticals and is used as a reagent in organic synthesis.

Scientific Research Applications

MPE has been studied for its potential applications in biochemistry, physiology, and pharmacology. The compound has been used to study the effects of protonated amines on the activity of enzymes, the properties of ion channels, and the binding of small molecules to proteins. MPE has also been used to study the effects of protonated amines on the structure and function of proteins. In addition, the compound has been used to study the effects of protonated amines on the stability of proteins and the structure of cell membranes.

Mechanism of Action

The mechanism of action of MPE is still not completely understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with the charged residues of proteins and other molecules. This interaction can lead to changes in the conformation of the protein, which can affect its activity. In addition, MPE can form hydrogen bonds with the side chains of amino acids, which can also affect the activity of the protein.
Biochemical and Physiological Effects
MPE has been found to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes, such as phosphodiesterase and acetylcholinesterase, and to interfere with the binding of small molecules to proteins. In addition, MPE has been shown to affect the activity of ion channels, which can lead to changes in the electrical properties of cells. The compound has also been found to affect the stability of proteins and the structure of cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using MPE in laboratory experiments include its low cost, ease of synthesis, and water solubility. In addition, the compound is relatively stable and can be stored for long periods of time. The main limitation of using MPE in laboratory experiments is that it is a weak base, which can make it difficult to study the effects of protonated amines on the activity of proteins.

Future Directions

Further research is needed to better understand the mechanism of action of MPE and its effects on various biochemical and physiological processes. In addition, more studies are needed to better understand the effects of protonated amines on the structure and function of proteins. Furthermore, studies are needed to explore the potential applications of MPE in drug design and development. Finally, further research is needed to understand the effects of MPE on the stability of proteins and the structure of cell membranes.

Synthesis Methods

MPE can be synthesized in a variety of ways, including the reaction of ethyl pyrazole-4-carboxylate with ammonia and hydrochloric acid in aqueous solution. The reaction yields a mixture of methylpyrazole ethylamine and ethylpyrazole ethylamine, with the former being the major product. The reaction can be carried out at room temperature and is typically complete within 24 hours. Alternatively, MPE can be synthesized from ethylpyrazole-4-carboxylic acid and ethyl amine in the presence of a catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride involves the reaction of 4-methyl-1H-pyrazole with 2-bromoethylamine hydrobromide, followed by reduction of the resulting imine with sodium borohydride and quaternization with methyl iodide to yield the final product as a dihydrochloride salt.", "Starting Materials": [ "4-methyl-1H-pyrazole", "2-bromoethylamine hydrobromide", "sodium borohydride", "methyl iodide", "hydrochloric acid", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Dissolve 4-methyl-1H-pyrazole (1.0 equiv) and 2-bromoethylamine hydrobromide (1.2 equiv) in methanol and stir at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to yield the imine intermediate.", "Step 3: Dissolve the imine intermediate in methanol and add sodium borohydride (1.5 equiv) slowly with stirring. Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Quench the reaction with hydrochloric acid and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the amine intermediate.", "Step 5: Quaternize the amine intermediate with methyl iodide (1.2 equiv) in methanol and stir at room temperature for 2 hours.", "Step 6: Quench the reaction with hydrochloric acid and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the final product as a dihydrochloride salt." ] }

CAS RN

2758000-33-6

Product Name

methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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